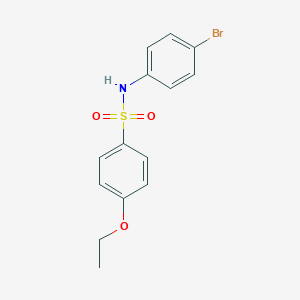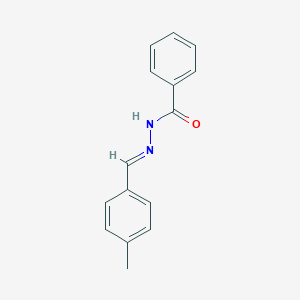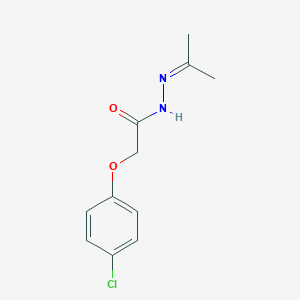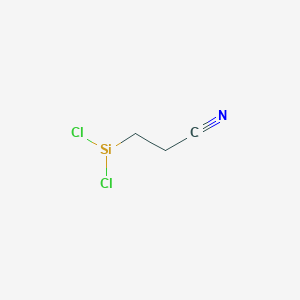
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15S-HETrE) is a bioactive lipid that belongs to the family of eicosanoids. It is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid found in the phospholipids of cell membranes. 15S-HETrE has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects.
Aplicaciones Científicas De Investigación
Inhibition of Leukotriene Synthesis
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15-HETE) has been identified as a suppressor of the conversion of arachidonic acid into leukotriene B4 in human polymorphonuclear leucocytes. This suppression occurs due to a switch-over of substrate utilization rather than direct inhibition of the 5-lipoxygenase enzyme, indicating a complex interaction within cellular lipid metabolism pathways (Petrich, Ludwig, Kühn, & Schewe, 1996).
Modulation of Cardiomyocyte Beta-Adrenergic Response
15-HETE demonstrates the ability to modulate the beta-adrenergic response in cultured rat neonatal cardiomyocytes. This modulation involves an increase in beating rate following stimulation with suboptimal concentrations of isoproterenol, indicating a potential role in cardiac function and stress response (Wallukat, Morwinski, & Kühn, 1994).
Metabolism in T-Lymphocytes
15-HETE undergoes beta-oxidation in MOLT-4 lymphocytes and blood T-lymphocytes. This process results in the retention of the hydroxyl group and the formation of several metabolites, suggesting a role in immune cell function and signaling pathways (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).
Synthesis Techniques
The synthesis of 15-HETE and related compounds has been explored, utilizing biomimetic oxidation routes. These synthetic methods are crucial for understanding the compound’s structure and potential pharmaceutical applications (Nanda & Yadav, 2003).
Inhibition of PMN Cell Activation
15-HETE inhibits superoxide anion production and exocytosis in human polymorphonuclear neutrophils stimulated by receptor-specific agonists. This suggests a regulatory role in inflammatory responses and immune system modulation (Smith, Justen, Nidy, Sam, & Bleasdale, 1993).
Role in Eosinophil Chemotaxis
15-HETE is involved in eosinophil chemotaxis, indicating a role in allergic responses and asthma pathogenesis. This function is linked to its conversion into potent eosinophil chemotactic lipids, which are highly effective in nanomolar concentrations (Schwenk, Morita, Engel, & Schröder, 1992).
Propiedades
Número CAS |
13-16-1 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1 |
Clave InChI |
IUKXMNDGTWTNTP-OAHXIXLCSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)



![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)

![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)

![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)